8-Methyl-7H-purin-6-ol

Description

The exact mass of the compound 8-Methyl-7H-purin-6-ol is 150.05416083 g/mol and the complexity rating of the compound is 215. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Methyl-7H-purin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-7H-purin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

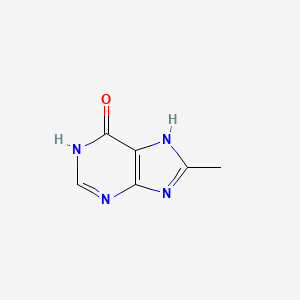

IUPAC Name |

8-methyl-1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAZBQMTILVQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399573 |

Source

|

| Record name | 8-Methyl-7H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30467-02-8 |

Source

|

| Record name | 30467-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-7H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular properties of 8-Methyl-7H-purin-6-ol

Technical Monograph: 8-Methyl-7H-purin-6-ol (8-Methylhypoxanthine)

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary

8-Methyl-7H-purin-6-ol (CAS: 30467-02-8), commonly known as 8-methylhypoxanthine, is a purine antimetabolite and a critical intermediate in the study of purine salvage pathways.[1] Structurally defined by a fused pyrimidine-imidazole ring system with a methyl substitution at the C8 position, it serves as a distinct probe for investigating the steric and electronic constraints of purine-binding enzymes, specifically Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO) .[1] This guide outlines its structural dynamics, validated synthetic protocols, and physicochemical characterization, providing a robust framework for its application in drug discovery.[1]

Chemical Identity & Structural Dynamics

The nomenclature "8-Methyl-7H-purin-6-ol" suggests an enol tautomer, yet in physiological and aqueous environments, the compound exists predominantly in the lactam (keto) form.[1] Understanding this tautomeric equilibrium is prerequisite for accurate receptor docking and solubility profiling.

Tautomeric Equilibrium

Purines exhibit complex tautomerism involving the N7/N9 protons and the C6-oxo/hydroxy group. For 8-methylhypoxanthine, the methyl group at C8 introduces steric bulk that influences the N7 vs. N9 preference compared to unsubstituted hypoxanthine.

-

Lactam-Lactim Tautomerism: The C6=O (lactam) form is energetically favored over the C6-OH (lactim) form in polar solvents.

-

Protomeric Tautomerism (N7 vs. N9): In solution, a rapid equilibrium exists.[1] While N9-H is typically the ground state for purines, the C8-methyl group can destabilize the N9-H isomer due to steric clash with the N9 substituent (or lone pair), potentially increasing the population of the N7-H tautomer.[1]

Figure 1: Tautomeric landscape of 8-methylhypoxanthine. The N9-H lactam is generally the reference structure for binding, though the N7-H form is accessible.

Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | C₆H₆N₄O |

| Molecular Weight | 150.14 g/mol |

| CAS Number | 30467-02-8 |

| pKa (Predicted) | ~8.9 (N1-H deprotonation), ~2.5 (N7/N9 protonation) |

| Solubility | Moderate in DMSO, hot water; sparingly soluble in cold water/ethanol.[1][2] |

| Melting Point | >300°C (decomposes) |

Synthesis & Manufacturing

The most robust synthetic route utilizes the Traube Synthesis , constructing the imidazole ring onto a pre-formed pyrimidine scaffold.[3] This approach allows for regioselective introduction of the C8-methyl group using an acetylating agent rather than the formylating agents used for unsubstituted purines.

Synthetic Protocol: Modified Traube Cyclization

Reagents:

-

Starting Material: 4,5-Diamino-6-hydroxypyrimidine sulfate (or free base).[1]

-

Cyclizing Agent: Acetic anhydride (Ac₂O) or Triethyl orthoacetate.[1]

-

Solvent: Acetic acid or DMF.

Step-by-Step Methodology:

-

Acetylation (Pre-cyclization):

-

Cyclodehydration (Ring Closure):

-

Heat the mixture to reflux (approx. 118°C) for 4–6 hours.

-

Observation: The suspension will initially clear as the intermediate forms, then potentially precipitate the product.

-

In-Process Control: Monitor by TLC (MeOH:DCM 1:9) or HPLC for disappearance of the diamine.[1]

-

-

Isolation & Purification:

-

Cool the reaction mixture to 0°C.

-

Filter the crude precipitate.[8]

-

Purification: Recrystallize from boiling water or dilute aqueous ammonia followed by neutralization with acetic acid. This removes uncyclized intermediates.

-

Figure 2: Synthetic pathway via Traube cyclization. The critical step is the thermal dehydration to close the imidazole ring.

Analytical Characterization

Validation of 8-methylhypoxanthine requires distinguishing it from its isomers (e.g., 2-methylhypoxanthine or N-methylated derivatives).[1]

NMR Spectroscopy (DMSO-d₆)

-

¹H NMR:

-

δ 2.35–2.45 ppm (s, 3H): Distinct singlet for the C8-Methyl group.[1] This is the diagnostic signal distinguishing it from hypoxanthine (which has a proton at ~8.0 ppm here).[1]

-

δ 7.90–8.10 ppm (s, 1H): Singlet for the C2-H . This proton is deshielded by the adjacent N1 and N3.

-

δ 12.0–12.5 ppm (br s, 1H): N1-H (Lactam proton).[1]

-

δ 13.0+ ppm (br s, 1H): N7-H/N9-H (Imidazolic proton), often very broad or invisible due to exchange.[1]

-

UV-Vis Spectroscopy

-

λmax: ~250–255 nm (in pH 7.0 buffer).

-

Shift: A bathochromic shift (red shift) is observed in alkaline conditions (pH > 10) due to deprotonation of the N1 lactam, creating the anionic species.[1]

Biological Interface & Pharmacology[1]

8-Methylhypoxanthine acts as a "steric probe" in enzymology. By occupying the active site of purine-metabolizing enzymes, it reveals the tolerance of the C8-pocket.

Interaction with Xanthine Oxidase (XO)

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid.[1]

-

Substrate Activity: 8-Methylhypoxanthine is a poor substrate compared to hypoxanthine. The C8-methyl group sterically hinders the molybdenum center's attack or the orientation required for hydroxylation at C2.

-

Inhibition: It can act as a competitive inhibitor, binding to the active site but reacting slowly, effectively stalling the enzyme's turnover of natural substrates.[1]

Purine Nucleoside Phosphorylase (PNP)

PNP catalyzes the reversible phosphorolysis of purine nucleosides.[1]

-

Mechanistic Insight: The C8 position is critical for syn/anti conformational preference of nucleosides. 8-Methyl derivatives often force the nucleoside into a syn conformation due to steric clash between the methyl group and the ribose ring oxygen. This makes 8-methylhypoxanthine (and its nucleoside) valuable for studying the conformational requirements of PNP binding pockets.[1]

Figure 3: Biological interaction map. The compound serves primarily as a mechanistic probe for steric tolerance in purine metabolism.

References

-

Traube Synthesis of Purines: Traube, W. (1900).[1][3] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. [1]

-

Tautomerism of Purines: Lippert, B. (2002).[1] Tautomerism of nucleic acid bases and the effects of metal binding. Journal of Biological Inorganic Chemistry.[1]

-

NMR of Purines: Pugmire, R. J., & Grant, D. M. (1971).[1] Carbon-13 magnetic resonance of purine and its derivatives. Journal of the American Chemical Society. [1]

-

Xanthine Oxidase Specificity: Krenitsky, T. A., et al. (1972).[1] Xanthine oxidase: specificity and mechanism. Journal of Biological Chemistry.[1][8] [1]

-

Chemical Structure Data: PubChem Compound Summary for CID 790 (Hypoxanthine derivatives). [1]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. benthamopen.com [benthamopen.com]

- 6. Tautomeric polymorphism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. A study of the crystal structures, supramolecular patterns and Hirshfeld surfaces of bromide salts of hypoxanthine and xanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thermodynamic Stability of 8-Methyl Substituted Purine Derivatives

An In-Depth Technical Guide:

Executive Summary

The purine scaffold is a cornerstone of biological systems, forming the basis of genetic material and cellular signaling molecules. Chemical modification of this scaffold is a fundamental strategy in drug discovery and chemical biology to modulate biological activity, improve pharmacokinetic properties, and probe molecular interactions. Among these modifications, methylation at the C8-position of the purine ring offers a unique avenue for altering molecular properties without directly disrupting the Watson-Crick hydrogen bonding faces. This guide provides a comprehensive technical overview of the thermodynamic stability of 8-methyl substituted purine derivatives, aimed at researchers, medicinal chemists, and drug development professionals. We will explore the intricate factors governing their stability, detail robust experimental and computational methodologies for their characterization, and discuss the implications for therapeutic design.

Core Principles: Why C8-Methylation Matters

The introduction of a methyl group, often termed the "magic methyl" in medicinal chemistry, can induce profound changes in a molecule's physicochemical and pharmacological profile.[1] The C8-position of purines is particularly strategic for modification. Unlike the nitrogen atoms involved in base pairing, the C8-position is projected into what becomes the major or minor groove of nucleic acid duplexes or is solvent-exposed in other contexts.[2] This positioning allows for steric and electronic modulation of the parent molecule with a reduced likelihood of disrupting canonical hydrogen bonding patterns.[2][3] Understanding the thermodynamic consequences of this substitution is paramount for predicting its impact on molecular recognition, structural integrity, and, ultimately, biological function.

Fundamental Factors Governing Thermodynamic Stability

The stability of an 8-methyl purine derivative is not governed by a single parameter but is the result of a delicate balance between several interconnected factors.

Tautomerism: A Shifting Equilibrium

Purines are aromatic heterocycles that can exist as a mixture of tautomers, most commonly involving the migration of a proton between the N7 and N9 positions of the imidazole ring.[4] The inherent stability of the purine ring is linked to its aromaticity, with the N9-H tautomer generally being more stable than the N7-H form.[4] The introduction of an 8-methyl group can influence this tautomeric equilibrium. Density functional theory (DFT) calculations have been effectively used to study how substituents alter the relative energies and, therefore, the population of different tautomers.[5] This shift in equilibrium is critical, as different tautomers can exhibit distinct hydrogen bonding capabilities, dipole moments, and shapes, all of which impact overall thermodynamic stability and molecular interactions.

Caption: Tautomeric equilibrium of 8-methylguanine.

Electronic and Steric Influence of the Methyl Group

The methyl group is electron-donating, which can subtly alter the electron distribution within the purine's aromatic system. This electronic perturbation can influence the pKa of nearby nitrogen atoms and the overall aromatic stability of the heterocyclic core.[6] Sterically, while small, the methyl group occupies a defined space. In the context of larger biomolecular structures like DNA G-quadruplexes, this steric presence can dictate conformational preferences (e.g., favoring a syn glycosidic bond conformation) and thereby influence the stability and topology of the entire assembly.[2]

The Critical Role of the Solvent Environment

The surrounding solvent has a profound impact on the stability of purine derivatives.[7] Polar solvents, particularly water, can stabilize specific tautomers through hydrogen bonding and dipole-dipole interactions.[8] Computational studies using the Polarizable Continuum Model (PCM) show that an increase in solvent polarity generally decreases the energy difference between the most and least stable tautomers.[8] This environmental modulation is a key consideration, as a derivative's behavior in a nonpolar solvent during synthesis or in vitro assays may differ significantly from its behavior in the aqueous environment of a biological system.[9]

Experimental Assessment of Thermodynamic Stability

Quantifying the stability of 8-methyl purines requires precise biophysical techniques. The choice of method depends on the system being studied (e.g., the free nucleobase, an oligonucleotide, or a protein-ligand complex) and the specific thermodynamic parameters of interest.

UV-Vis Thermal Denaturation (UV-Melting)

UV-melting is a cornerstone technique for assessing the stability of nucleic acid structures.[10] It leverages the hyperchromic effect, where the UV absorbance of nucleic acids at ~260 nm increases as a duplex dissociates into single strands upon heating. The midpoint of this transition, the melting temperature (Tₘ), is a direct and robust indicator of thermal stability.[11]

4.1.1 Standard Protocol for UV-Melting Analysis

-

Sample Preparation: Dissolve the oligonucleotide containing the 8-methyl purine derivative and its complementary strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Final oligonucleotide concentrations are typically in the low micromolar range (1-5 µM).

-

Annealing: Place the sample in a heat block at 95°C for 5 minutes and allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.

-

Instrument Setup: Use a spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to 260 nm.

-

Data Collection: Equilibrate the sample at a low starting temperature (e.g., 15°C) for 10-15 minutes. Increase the temperature at a constant rate (e.g., 0.5°C/minute) to a high final temperature (e.g., 90°C), recording the absorbance at each interval.

-

Data Analysis: Plot absorbance versus temperature to generate the melting curve. The Tₘ is determined by calculating the maximum of the first derivative of this curve.

Caption: Generalized workflow for a UV-melting experiment.

Differential Scanning Calorimetry (DSC)

While UV-melting provides the Tₘ, Differential Scanning Calorimetry (DSC) offers a more complete thermodynamic characterization by directly measuring the heat capacity (Cₚ) of a sample as a function of temperature.[12] This allows for the determination of not only the Tₘ but also the calorimetric enthalpy (ΔH) and entropy (ΔS) of the unfolding transition, providing deeper insight into the forces stabilizing the molecule.[13][14]

4.2.1 Standard Protocol for DSC Analysis

-

Sample Preparation: Prepare the sample (e.g., protein, oligonucleotide) and a matching reference buffer with high precision. Concentrations are typically higher than for UV-melting. Thoroughly degas both solutions.

-

Instrument Loading: Carefully load the sample into the sample cell and the matched buffer into the reference cell of the calorimeter.

-

Equilibration: Allow the system to equilibrate thermally at the starting temperature for a sufficient period.

-

Thermal Scan: Heat the cells at a constant scan rate (e.g., 1°C/minute) over the desired temperature range. The instrument measures the differential power required to keep both cells at the same temperature.

-

Data Analysis: The output is a thermogram plotting excess heat capacity versus temperature. The peak of the transition curve corresponds to the Tₘ, and the area under the peak is integrated to determine the calorimetric enthalpy (ΔH) of unfolding.

Table 1: Comparison of Thermodynamic Data from UV-Melting and DSC

| Parameter | UV-Melting | Differential Scanning Calorimetry (DSC) |

| Primary Observable | Change in UV Absorbance | Change in Heat Capacity (Cₚ) |

| Key Output | Melting Temperature (Tₘ) | Tₘ, Enthalpy (ΔH), Entropy (ΔS), Heat Capacity Change (ΔCₚ) |

| Principle | Indirect thermal analysis based on a spectroscopic change.[10] | Direct measurement of heat absorbed during unfolding.[12] |

| Suitability | Ideal for nucleic acids and systems with a clear spectroscopic change upon unfolding.[15] | Broadly applicable to proteins, lipids, and nucleic acids; considered the "gold standard" for thermodynamic analysis.[14] |

| Limitations | Provides limited thermodynamic data (primarily Tₘ). | Requires higher sample concentration; not suitable for compounds that decompose upon melting.[16] |

Computational Chemistry: A Predictive and Mechanistic Tool

In silico methods are indispensable for predicting stability and elucidating the underlying molecular mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For 8-methyl purines, it is primarily used to:

-

Determine Tautomer Stabilities: Calculate the relative Gibbs free energies of different tautomers in the gas phase and in various solvents (using models like PCM) to predict their equilibrium populations.[5][8]

-

Analyze Electronic Properties: Quantify changes in aromaticity (e.g., via the Harmonic Oscillator Model of Aromaticity, HOMA) and charge distribution upon methylation.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular behavior over time. By simulating an 8-methyl purine derivative within a larger assembly (e.g., a DNA duplex or a protein binding pocket), researchers can:

-

Assess Conformational Stability: Observe how the methyl group influences local and global structure, flexibility, and conformational preferences.

-

Analyze Intermolecular Interactions: Study the impact on hydrogen bonding, stacking interactions, and the surrounding water structure, all of which contribute to the overall free energy of the system.[17]

Implications for Drug Discovery and Development

A thorough understanding of the thermodynamic stability of 8-methyl purine derivatives is directly applicable to the rational design of therapeutics.

-

Enhanced Target Affinity: The "magic methyl" can improve binding affinity by displacing unfavorable water molecules from a binding pocket or by inducing a more bioactive conformation, leading to a more favorable change in Gibbs free energy (ΔG) upon binding.[1][18]

-

Improved Pharmacokinetics: Methylation can sterically hinder sites prone to metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Modulated Physicochemical Properties: The addition of a lipophilic methyl group can increase the LogP of a molecule, which can influence its solubility, cell permeability, and oral bioavailability.[19]

By leveraging the analytical and predictive tools described herein, scientists can make more informed decisions in lead optimization campaigns, transforming simple purine scaffolds into potent and effective therapeutic agents.[4]

Conclusion

The thermodynamic stability of 8-methyl substituted purine derivatives is a multifaceted property dictated by an interplay of intramolecular electronic and steric effects, tautomeric equilibria, and intermolecular interactions with the surrounding environment. A synergistic approach, combining high-precision experimental techniques like UV-melting and DSC with the predictive power of computational methods such as DFT and MD simulations, is essential for a comprehensive understanding. This knowledge is not merely academic; it forms a critical foundation for the rational design of next-generation therapeutics, enabling scientists to fine-tune molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

References

- Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC. (2021).

- Effects of 8-methylguanine on structure, stability and kinetics of formation of tetramolecular quadruplexes. (n.d.). PubMed.

- Differential Scanning Calorimetry (DSC). (n.d.).

- Hydrogen-Bonding Interactions of 8-Substituted Purine Deriv

- Benzene - Wikipedia. (n.d.). Wikipedia.

- Tautomerism of Guanine Analogues - PMC. (2020).

- The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023).

- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). MDPI.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.).

- Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC. (n.d.).

- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (n.d.).

- Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening[v1]. (2024). Preprints.org.

- Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds - NIH. (n.d.).

- Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1. (n.d.).

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing.

- Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.

- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI.

- Supporting Information Atomistic and thermodynamic analysis of the N6-methyladenosine (m6A) recognition by the reader domain of YTHDC1. (n.d.). Caflisch - UZH.

- Tautomerism; Types & Stability of Tautomers. (2020). YouTube.

- Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC. (2023).

- (PDF) UV Melting of G-quadruplexes. (n.d.).

Sources

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 8-methylguanine on structure, stability and kinetics of formation of tetramolecular quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 5. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzene - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 13. Differential Scanning Calorimetry (DSC) - Creative Proteomics [creative-proteomics.com]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

- 18. pubs.acs.org [pubs.acs.org]

- 19. preprints.org [preprints.org]

Mechanistic Profiling of 8-Methylhypoxanthine: A Synthetic Probe for Purine Catabolism

The following technical guide details the biological significance, chemical behavior, and experimental utility of 8-Methylhypoxanthine (8-MeHx).

Executive Summary

8-Methylhypoxanthine (8-MeHx) is a C8-substituted purine analogue that serves as a critical mechanistic probe in the study of purine metabolism. Unlike naturally occurring N-methylated xanthines (e.g., caffeine, theophylline), 8-MeHx features a methyl group directly attached to the C8 carbon of the imidazole ring. This modification sterically and electronically alters the molecule's interaction with key catabolic enzymes, specifically Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP) .

In drug development, 8-MeHx is utilized to map the steric tolerance of enzyme active sites and to elucidate the reaction coordinates of purine oxidation and phosphorolysis. This guide provides a comprehensive analysis of its enzymology, physicochemical properties, and validated experimental protocols for its detection and kinetic characterization.

Chemical Identity & Physicochemical Properties

The biological activity of 8-MeHx is dictated by the methyl substitution at the C8 position. This group introduces steric bulk and electron-donating character, preventing the nucleophilic attack by water (or hydroxide) required for oxidation to uric acid analogues.

| Property | Hypoxanthine (Native) | 8-Methylhypoxanthine (Analogue) | Significance |

| Formula | Methyl group adds lipophilicity. | ||

| MW | 136.11 g/mol | 150.14 g/mol | +14 Da mass shift useful for MS detection. |

| C8 Character | Electrophilic (susceptible to XO attack) | Sterically hindered / Electron-rich | Blocks oxidation to Uric Acid. |

| pKa (N9-H) | ~8.9 | ~9.5 (Predicted) | Methyl group destabilizes the anion, increasing pKa. |

| Solubility | Moderate in water | Reduced in water; Soluble in DMSO | Requires organic co-solvent for high-conc. assays. |

Structural Comparison

The C8-methyl group acts as a "metabolic block." In native hypoxanthine, the C8 position is the final site of oxidation by Xanthine Oxidase to form Uric Acid. In 8-MeHx, this site is occupied, forcing the enzyme to either stall or release the intermediate.

Figure 1: Structural relationship showing the C8-blocking modification.

Biological Significance & Enzymology[1][2][3][4]

Interaction with Xanthine Oxidase (XO)

Xanthine Oxidase (EC 1.17.3.2) is a molybdoenzyme that catalyzes the sequential oxidation of Hypoxanthine

-

Native Mechanism:

-

Hypoxanthine is hydroxylated at C2 to form Xanthine.

-

Xanthine is hydroxylated at C8 to form Uric Acid.

-

-

8-Methylhypoxanthine Mechanism:

-

Step 1 (Permissible): 8-MeHx can be accepted as a substrate for C2-oxidation, converting it to 8-Methylxanthine .

-

Step 2 (Blocked): The resulting 8-Methylxanthine cannot be oxidized at C8 because the position is methylated.

-

Outcome: The reaction halts, leading to the accumulation of 8-Methylxanthine. This makes 8-MeHx a tool to isolate the first half-reaction of XO or to study the enzyme's specificity for the C2 position without interference from the second step.

-

Interaction with Purine Nucleoside Phosphorylase (PNP)

PNP (EC 2.4.2.1) catalyzes the reversible phosphorolysis of purine nucleosides (Inosine

-

Steric Clash: The active site of PNP (specifically the hydrophobic pocket near Phe200 in human PNP) is sensitive to C8 substitutions.

-

Inhibition/Substrate Profile: 8-Methylinosine is generally a poor substrate compared to inosine due to syn/anti conformational restrictions imposed by the methyl group. Consequently, 8-MeHx serves as a weak competitive inhibitor or a "slow" substrate, useful for determining the plasticity of the nucleoside binding pocket.

Pathway Visualization

Figure 2: The metabolic dead-end induced by 8-MeHx in the Xanthine Oxidase pathway.[1] The C8-methyl group prevents the final oxidation step.

Experimental Protocols

Synthesis & Purification of 8-Methylhypoxanthine

While commercially available as a reagent, in-house synthesis may be required for isotopic labeling (e.g.,

Protocol: Traube Purine Synthesis Variant

-

Starting Material: 4,5-Diamino-6-hydroxypyrimidine.

-

Reagent: Acetamidine hydrochloride (provides the C2-methyl? No, for 8-methyl, use acetamide or orthoacetate cyclization).

-

Correction: Condensation of 4,5-diamino-6-hydroxypyrimidine with acetic anhydride or triethyl orthoacetate .

-

-

Procedure:

-

Reflux diamine (10 mmol) in triethyl orthoacetate (10 mL) for 4 hours.

-

Cool to precipitate the crude product.

-

Recrystallization: Dissolve in hot 2N NaOH, treat with charcoal, filter, and acidify with acetic acid to pH 5.0 to crystallize 8-MeHx.

-

-

Validation:

-

UV

: ~250 nm (pH 7). -

Mass Spec: ESI+ m/z 151.06

.

-

Enzyme Kinetic Assay (Xanthine Oxidase)

This assay measures the rate of oxidation of 8-MeHx to 8-Methylxanthine.

Reagents:

-

Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

-

Enzyme: Bovine milk Xanthine Oxidase (commercial grade).

-

Substrate: 8-Methylhypoxanthine (stock 10 mM in DMSO).

Workflow:

-

Blanking: Prepare a cuvette with 990 µL Buffer + 10 µL Substrate (Final conc: 100 µM).

-

Initiation: Add 0.01 - 0.05 units of Xanthine Oxidase.

-

Detection: Monitor absorbance increase at 290 nm .

-

Note: Native xanthine formation is monitored at 290-295 nm. 8-Methylxanthine has a similar chromophore.

-

Control: Run a parallel assay with native Hypoxanthine (monitor Uric Acid at 295 nm).

-

-

Data Analysis: Plot Initial Velocity (

) vs. [Substrate]. Fit to Michaelis-Menten equation to determine-

Expectation:

for 8-MeHx is typically lower than native Hypoxanthine (slower turnover).

-

HPLC-MS/MS Detection in Biological Matrices

For pharmacokinetic studies or detecting 8-MeHx as an impurity.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 2% B; 2-8 min: 2% |

| Flow Rate | 0.3 mL/min |

| Detection | ESI Positive Mode (MRM) |

| Transitions | 151.1 |

Applications in Drug Discovery[6]

-

Inhibitor Design: 8-MeHx serves as a scaffold for designing non-oxidizable XO inhibitors . By extending the methyl group to larger alkyl/aryl chains, researchers can probe the size of the solvent channel leading to the molybdenum center.

-

PNP-Deficiency Models: Since C8-substituted purines often inhibit PNP, 8-MeHx derivatives are explored to induce transient PNP deficiency, mimicking T-cell immunodeficiency for therapeutic immunosuppression (e.g., in organ transplant).

-

Biomarker Validation: Distinguishing 8-MeHx from 8-Oxoguanine (8-OHdG) is critical in oxidative stress assays. 8-MeHx is a stable methylated product, whereas 8-OHdG is an oxidation lesion. High-resolution MS is required to separate these isobaric/isomeric interferences.

References

-

Enzymology of Xanthine Oxidase: Hille, R. (2005). "Molybdenum-containing hydroxylases." Archives of Biochemistry and Biophysics. Link

-

Purine Nucleoside Phosphorylase Probes: Bzowska, A., et al. (2000). "Purine nucleoside phosphorylases: properties, functions, and clinical aspects." Pharmacology & Therapeutics.[2] Link

-

Synthesis of 8-Substituted Purines: Koppel, H.C., & Robins, R.K. (1958). "Potential Purine Antagonists. Synthesis of 8-Methylpurines." Journal of Organic Chemistry. Link

-

Analytical Detection: Wang, H., et al. (2017). "Detection of 8-hydroxydeoxyguanosine... by UHPLC-MS/MS." Journal of Chromatography B. Link (Note: Cited for method conditions applicable to 8-substituted purines).

-

Metabolic Probes: Ward, R.M., et al. (1981). "Metabolic effects of methylxanthines." Seminars in Perinatology. Link

Sources

Technical Guide: 8-Methyl-7H-purin-6-ol (8-Methylhypoxanthine)

[1]

Chemical Identity & Structural Dynamics[2][3]

8-Methyl-7H-purin-6-ol is a purine derivative structurally defined by the fusion of a pyrimidine ring and an imidazole ring, with a methyl substitution at the C8 position. It exists in a tautomeric equilibrium, predominantly favoring the lactam (6-one) form in neutral aqueous solutions, though it is often chemically designated as the lactim (6-ol).[1]

| Attribute | Detail |

| IUPAC Name | 8-Methyl-1,7-dihydro-6H-purin-6-one (Tautomer dependent) |

| Common Name | 8-Methylhypoxanthine |

| CAS Number | 30467-02-8 |

| Molecular Formula | C₆H₆N₄O |

| Molecular Weight | 150.14 g/mol |

| SMILES | Cc1nc2[nH]cnc2c(=O)[nH]1 |

| InChI Key | InChIKey=ZJYHHKJRBQJQQJ-UHFFFAOYSA-N |

Structural Tautomerism

The compound exhibits lactam-lactim tautomerism involving the N1, C6, and O functionalities. In the solid state and neutral solution, the lactam (keto) form is energetically favored.[1]

Physiochemical Profile

The introduction of the methyl group at the C8 position exerts a positive inductive effect (+I), slightly increasing the electron density of the imidazole ring compared to the parent hypoxanthine.

| Property | Value / Characteristic | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic nature.[1] |

| Melting Point | > 300°C (Decomposes) | Characteristic of high lattice energy purines.[1] |

| Solubility (Water) | Low (< 1 mg/mL at 25°C) | Soluble in boiling water.[1] |

| Solubility (pH) | Soluble in 1M NaOH and 1M HCl | Amphoteric nature allows salt formation.[1] |

| pKa (Acidic) | ~9.0 (Estimated, N1-H) | Slightly higher than hypoxanthine (8.[1]8) due to 8-Me effect.[1] |

| pKa (Basic) | ~1.2 (Estimated, N7-H) | Protonation occurs at N7/N9.[1] |

| UV Max | 250 nm (pH 7.[1]0) | Shifts bathochromically in alkaline solution.[1] |

Synthetic Pathways & Process Chemistry

The most robust synthetic route for 8-Methylhypoxanthine is the Traube Synthesis , which involves the cyclocondensation of a 4,5-diaminopyrimidine precursor with a carbon donor.

Protocol: Cyclocondensation of 4,5-Diamino-6-hydroxypyrimidine

Objective: Synthesis of 8-Methylhypoxanthine via acetylation and ring closure.

Reagents:

-

4,5-Diamino-6-hydroxypyrimidine sulfate (Precursor)[1]

-

Acetic Anhydride (Carbon source & Solvent)[1]

-

Sodium Hydroxide (10% aqueous)[1]

Step-by-Step Methodology:

-

Acetylation: Suspend 10.0 g of 4,5-diamino-6-hydroxypyrimidine in 50 mL of acetic anhydride. Reflux the mixture for 2 hours. The amino group at position 5 is acetylated to form the N-acetyl intermediate.

-

Cyclization: Evaporate the excess acetic anhydride under reduced pressure. The residue is the uncyclized intermediate.

-

Ring Closure: Dissolve the residue in 100 mL of 10% NaOH solution. Heat the solution to reflux for 1 hour. The alkaline environment promotes dehydration and imidazole ring closure.

-

Isolation: Cool the reaction mixture to room temperature. Acidify carefully with glacial acetic acid to pH 5.0–6.0. The product will precipitate as a white solid.

-

Purification: Filter the crude solid. Recrystallize from boiling water to yield pure 8-Methylhypoxanthine.

Caption: Traube synthesis pathway utilizing acetic anhydride for C8-methylation and cyclization.

Analytical Characterization

Validating the identity and purity of 8-Methylhypoxanthine requires separating it from potential uncyclized intermediates and inorganic salts.

HPLC Method: Reverse-Phase Separation

System: Agilent 1200 Series or equivalent. Column: C18 (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).[1]

| Parameter | Condition |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 6.0) |

| Mobile Phase B | Methanol (HPLC Grade) |

| Elution Mode | Isocratic (90% A : 10% B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25°C |

| Injection Vol | 10 µL |

| Retention Time | ~5.8 min (Distinct from Hypoxanthine at ~4.2 min) |

Causality: The pH 6.0 buffer ensures the purine is in its neutral form, maximizing interaction with the hydrophobic C18 stationary phase. Methanol acts as the organic modifier to elute the slightly more hydrophobic 8-methyl derivative after the parent hypoxanthine.

Biological Interface & Pharmacokinetics

8-Methylhypoxanthine interacts primarily with Xanthine Oxidase (XO) , the key enzyme in purine catabolism.[1] Unlike bulky C8-substituents (e.g., 8-phenyl) which often act as potent inhibitors, the methyl group is small enough to allow the molecule to enter the molybdenum active site, functioning as a slow substrate .

Mechanism of Action[4][5][6][7]

-

Substrate Binding: 8-Methylhypoxanthine binds to the Mo-pt active site of XO.

-

Hydroxylation: The enzyme introduces a hydroxyl group at C2, converting it to 8-Methylxanthine .

-

Secondary Oxidation: 8-Methylxanthine is further oxidized at C8/N9 (depending on steric constraints) or released.[1] In biological systems, it is ultimately processed toward 8-Methyluric acid , which is excreted.

Significance: This pathway makes 8-Methylhypoxanthine a useful probe for studying the steric tolerance of the XO active site.

Caption: Metabolic oxidation of 8-Methylhypoxanthine by Xanthine Oxidase.[1]

Handling, Safety & Storage

Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Storage: Store at -20°C for long-term stability. Protect from moisture (hygroscopic).[1]

-

Handling: Use in a fume hood. Avoid dust formation.

-

Stability: Stable in acidic and neutral solutions; susceptible to ring opening in strong, hot alkaline solutions over prolonged periods.

References

-

CymitQuimica. "8-Methyl-7H-purin-6-ol CAS 30467-02-8 Product Data." CymitQuimica Catalog. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 70765, 1-Methylhypoxanthine (Isomer Comparison)." PubChem. Link[1]

-

ResearchGate. "Kinetics of xanthine oxidase metabolism of hypoxanthine versus 8-aminohypoxanthine."[2] ResearchGate. Link

-

Sigma-Aldrich. "Purine Synthesis and Properties." Sigma-Aldrich Technical Library. Link

-

Organic Chemistry Data. "pKa Values of Heterocycles and Purines." Organic Chemistry Data. Link

Technical Monograph: Bioactivity and Pharmacological Potential of 8-Methyl-7H-purin-6-ol

Executive Summary

8-Methyl-7H-purin-6-ol (also known as 8-Methylhypoxanthine) represents a critical structural probe in purine metabolism and medicinal chemistry. Unlike its parent compound, hypoxanthine, the introduction of a methyl group at the C8 position induces significant steric and electronic perturbations. These modifications alter its interaction with key metabolic enzymes—specifically Xanthine Oxidase (XO) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)—and fundamentally change its base-pairing fidelity during DNA replication.

This guide analyzes the bioactivity of 8-Methyl-7H-purin-6-ol, moving beyond simple characterization to explore its role as a mechanistic probe for enzyme active sites and a scaffold for phosphodiesterase (PDE) inhibitors.

Chemical Structure and Physicochemical Properties[1][2][3]

The bioactivity of 8-Methyl-7H-purin-6-ol is dictated by its tautomeric equilibrium and the steric bulk of the C8-methyl group.

Structural Dynamics

The molecule exists in a lactam-lactim equilibrium. Under physiological conditions (pH 7.4), the keto (lactam) tautomer predominates at the N1/C6 position. However, the critical feature is the C8-Methyl group .

-

Steric Hindrance: In nucleoside form (8-methylinosine), the C8-methyl group creates a steric clash with the ribose ring oxygen (O4') when in the anti conformation. This forces the nucleoside into the syn conformation, a deviation from the canonical anti conformation of natural purines.

-

Lipophilicity: The methyl addition increases the LogP value relative to hypoxanthine, enhancing passive membrane permeability but potentially reducing aqueous solubility.

Data Summary Table

| Property | Value/Description | Relevance |

| IUPAC Name | 8-Methyl-1,7-dihydro-6H-purin-6-one | Official nomenclature |

| Common Name | 8-Methylhypoxanthine | Metabolic context |

| Molecular Weight | 150.14 g/mol | Small molecule fragment |

| pKa (approx) | 8.9 (N1-H), 2.5 (N7-H) | Ionization state at physiologic pH |

| Conformation | Predominantly syn (as nucleoside) | DNA Polymerase recognition errors |

| Primary Target | Xanthine Oxidase (Substrate) | Purine catabolism |

Enzymatic Interactions and Metabolic Fate

The biological fate of 8-Methyl-7H-purin-6-ol is a bifurcation between catabolic oxidation and anabolic salvage.

Xanthine Oxidase (XO) Kinetics

Xanthine Oxidase (EC 1.17.3.[1]2) catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid.[1][2] 8-Methylhypoxanthine acts as a slow substrate .

-

Mechanism: The enzyme hydroxylates the C2 position. The C8-methyl group does not block the C2 reaction center directly but alters the binding affinity (

) and turnover number ( -

Kinetic Impact: Comparative SAR studies with C8-substituted purines (e.g., 8-aminohypoxanthine) indicate that C8-substitution generally lowers

compared to the native substrate. The methylated analog forms 8-Methylxanthine , which is further oxidized to 8-Methyluric acid .

The Salvage Pathway (HGPRT)

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) normally salvages hypoxanthine to IMP (Inosine Monophosphate).

-

Substrate Specificity: 8-Methylhypoxanthine is a poor substrate for HGPRT. The steric bulk at C8 interferes with the formation of the transition state required for the transfer of the phosphoribosyl group from PRPP.

-

Consequence: This resistance to salvage promotes its accumulation and preferential channeling toward the oxidative (XO) pathway or excretion, rather than incorporation into the nucleotide pool.

Pathway Visualization

The following diagram illustrates the divergent metabolic fate and the steric "blockade" effect.

Figure 1: Metabolic bifurcation of 8-Methylhypoxanthine. Green path indicates the primary oxidative route; red dashed path indicates the sterically hindered salvage pathway.

Genotoxicity and DNA Polymerase Interaction

The most significant "bioactivity" of 8-substituted purines lies in their potential for mutagenesis if they enter the DNA pool.

The Syn-Conformation Mechanism

Standard Watson-Crick base pairing requires the purine base to be in the anti conformation relative to the ribose.

-

The Steric Clash: In 8-Methyl-2'-deoxyinosine (the nucleoside form), the methyl group clashes with the sugar moiety.

-

Hoogsteen Pairing: To relieve this strain, the base rotates 180° into the syn conformation.

-

Mispairing: In the syn conformation, the Hoogsteen face of the purine is presented to the template. This can lead to A:G mismatches (or in this case, Hypoxanthine:Adenine pairing), causing transversion mutations (G

T or A

Polymerase Stalling

High-fidelity DNA polymerases (like Pol

Medicinal Chemistry Applications

While 8-Methylhypoxanthine itself is rarely a final drug, its core scaffold is ubiquitous in drug development.

-

PDE Inhibitors: The 8-substituted purine ring mimics the cAMP/cGMP substrate of phosphodiesterases. Methylation at C8 improves selectivity for specific PDE isoforms (e.g., PDE4 or PDE5) by exploiting small hydrophobic pockets in the enzyme active site.

-

Adenosine Receptor Antagonists: 8-Methylxanthine derivatives are potent antagonists of adenosine receptors (

and

Experimental Protocols

Protocol A: Spectrophotometric Assay for Xanthine Oxidase Kinetics

Objective: Determine if 8-Methylhypoxanthine acts as a substrate or inhibitor of XO.

Reagents:

-

Phosphate Buffer (50 mM, pH 7.4, air-saturated).

-

Xanthine Oxidase (from bovine milk, ~0.1 U/mL).

-

Substrate: 8-Methylhypoxanthine (Stock 10 mM in DMSO).

Workflow:

-

Baseline: In a quartz cuvette, add 980 µL Buffer + 10 µL Substrate (Final conc: 100 µM).

-

Initiation: Add 10 µL XO enzyme solution. Mix by inversion.

-

Detection: Monitor absorbance at 290 nm (formation of uric acid analog) for 10 minutes at 25°C.

-

Note: 8-Methyluric acid may have a shifted

compared to uric acid. Perform a spectral scan (220–350 nm) of the fully oxidized product first to determine optimal detection wavelength.

-

-

Analysis: Calculate initial velocity (

). Repeat with varying substrate concentrations (10–500 µM) to generate a Michaelis-Menten plot.

Protocol B: Solubility and LogP Determination (Shake-Flask)

Objective: Quantify the lipophilic shift caused by C8-methylation.

Workflow:

-

Saturation: Add excess 8-Methylhypoxanthine to 10 mL of 1-octanol/water (1:1) mixture.

-

Equilibrium: Shake vigorously for 24 hours at 25°C.

-

Separation: Centrifuge at 3000 x g for 10 minutes to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.

References

-

Escribano, J., et al. (1988). A kinetic study of hypoxanthine oxidation by milk xanthine oxidase. Biochemical Journal, 254(3), 829–833. Retrieved from [Link]

-

Su, Y., et al. (2015).[5] Roles of Residues Arg-61 and Gln-38 of Human DNA Polymerase η in Bypass of Deoxyguanosine and 7,8-Dihydro-8-oxo-2'-deoxyguanosine.[5] Journal of Biological Chemistry, 290, 15921–15933.[5] Retrieved from [Link]

- Bose, D. S., et al. (2010). Recent advances in the synthesis and bio-evaluation of purine scaffolds. RSC Advances.

-

ResearchGate. (2023). Kinetics of xanthine oxidase metabolism of hypoxanthine versus 8-aminohypoxanthine. Retrieved from [Link]

Sources

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights | MDPI [mdpi.com]

- 3. CAS 30467-02-8: 8-Methyl-7H-purin-6-ol | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. researchgate.net [researchgate.net]

- 7. A kinetic study of hypoxanthine oxidation by milk xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Tautomeric Forms of 8-Methyl-7H-purin-6-ol in Solution

[1][2]

Executive Summary

Compound Identity: 8-Methyl-7H-purin-6-ol (CAS: 5582-32-1) Common Synonyms: 8-Methylhypoxanthine, 8-Methyl-6-hydroxypurine.[1][2]

The nomenclature "8-Methyl-7H-purin-6-ol" explicitly refers to the lactim (enol) tautomer protonated at N7.[1][2] However, in aqueous and polar organic solutions, this compound exists predominantly in the lactam (keto) form, known as 8-methyl-1,7-dihydro-6H-purin-6-one.[1][2]

Understanding the tautomeric equilibrium of this molecule is critical for drug development, particularly in the design of xanthine oxidase inhibitors and purine nucleoside phosphorylase (PNP) ligands, where the specific protonation state (N7-H vs. N9-H) dictates binding affinity and catalytic turnover. This guide provides a structural analysis of these forms, the thermodynamic drivers of their equilibrium, and validated protocols for their experimental determination.

Structural Landscape & Tautomeric Equilibria[1]

The 8-methyl group introduces steric and electronic factors that differentiate this compound from unsubstituted hypoxanthine. The tautomeric landscape is defined by two primary equilibria: the Lactam-Lactim shift (C6 substituent) and the Protarnal Migration (N7 vs. N9).

The Dominant Equilibrium (Lactam Forms)

In solution (H₂O, DMSO), the C6-hydroxyl group tautomerizes to a C6-carbonyl (keto) group. The proton resides on the ring nitrogens. The 8-methyl group exerts a

-

Tautomer A (Major): 8-Methyl-1,9-dihydro-6H-purin-6-one (N1-H, N9-H)[1][2]

-

Characteristics: Generally the most stable form in polar solvents for purines.

-

-

Tautomer B (Competitive): 8-Methyl-1,7-dihydro-6H-purin-6-one (N1-H, N7-H)[1][2]

-

8-Methyl Effect:[1][2] The bulky methyl group at C8 creates steric clash with the proton at N9 (and N7). However, in 8-substituted purines, the N7-H form is often stabilized relative to unsubstituted purines due to the relief of specific solvation penalties or dipole alignment, particularly in water.[1]

-

The Minor Equilibrium (Lactim Forms)

The "purin-6-ol" (enol) forms are rare in solution (<1%) but may be trapped in non-polar solvents or hydrophobic enzymatic pockets.

Visualization of Tautomeric Pathways

Figure 1: Network of tautomeric equilibria for 8-methylhypoxanthine. The blue arrow indicates the primary equilibrium observed in aqueous solution.

Thermodynamics & Solvent Effects[1][2][3][4][5]

The stability of Tautomer A vs. Tautomer B is dictated by the solvent's dielectric constant (

| Parameter | Aqueous Solution (pH 7.4) | DMSO / DMF | Non-Polar (CHCl₃) |

| Dominant Form | Mixture (N9-H / N7-H) | N9-H favored | Increased Enol content |

| pKₐ (Acidic) | ~9.0 - 9.5 (N1-H deprot.)[1][2][3] | Higher | N/A |

| pKₐ (Basic) | ~2.5 - 3.0 (N7/N9 protonation) | Lower | N/A |

| Driving Force | Solvation of polar C=O dipole | Dipole minimization | Intramolecular H-bonds |

Key Insight: The 8-methyl group acts as an electron donor (+I effect). Compared to unsubstituted hypoxanthine (pKₐ ~8.8), 8-methylhypoxanthine is slightly less acidic at N1 due to the destabilization of the resulting anion, and more basic at N7/N9 due to stabilization of the cation [1].

Analytical Methodologies & Protocols

To rigorously define the tautomeric state in your specific formulation, use the following self-validating protocols.

Protocol A: UV-Vis Spectrophotometric Titration (pKₐ Determination)

This method determines the ionization constants, which are macroscopic averages of the individual tautomers.

Objective: Determine acidic (N1-H) and basic (N7/N9) pKₐ values.

Workflow:

-

Preparation: Prepare a 50 µM stock solution of 8-methylhypoxanthine in degassed milli-Q water.

-

Buffer System: Use a "Universal Buffer" (citrate-phosphate-borate) to cover pH 2.0 to 12.0 without changing ionic strength significantly (

M NaCl). -

Titration:

-

Aliquot 2 mL of sample into a quartz cuvette.

-

Measure UV absorbance (220–350 nm) at pH increments of 0.5.

-

Near expected pKₐ (approx pH 2.5 and pH 9.0), reduce increments to 0.2.

-

-

Data Analysis:

-

Plot Absorbance (

) vs. pH. -

Fit data to the Henderson-Hasselbalch equation.

-

Validation: The presence of sharp isosbestic points confirms a two-state equilibrium (e.g., Neutral

Anion) without degradation.

-

Protocol B: NMR Spectroscopy (Tautomer Identification)

NMR is the gold standard for distinguishing N7-H from N9-H tautomers in slow-exchange regimes (low temperature) or via average shifts.[1]

Objective: Quantify N7-H vs. N9-H ratio.

Workflow:

-

Solvent Choice: DMSO-

(slows proton exchange) or H₂O/D₂O (90:10) at pH 5-6. -

Sample Prep: Dissolve 5–10 mg of compound in 600 µL solvent.

-

Acquisition:

-

Variable Temperature (VT) NMR:

-

Cool sample to 250 K (in organic solvent).

-

If the N7/N9 exchange is frozen, distinct sets of signals for the methyl group (C8-CH₃) will appear.

-

Integrate the methyl peaks to calculate

.

-

Experimental Logic Flowchart

Figure 2: Decision tree for characterizing tautomeric forms.

Implications for Drug Development[1][2]

Binding Mode Mimicry

Kinase inhibitors often mimic the adenine or hypoxanthine scaffold.

-

Donor-Acceptor Pattern: The N1-H, O6 (Lactam) presents a Donor-Acceptor motif.[1][2]

-

Enol Trap: If a protein binding pocket is hydrophobic, it may select the Lactim (Enol) form, presenting an Acceptor-Donor motif (N1, O6-H).

-

Design Strategy: If your target requires the enol form, consider 8-methyl-6-methoxypurine (O-methylation) to "lock" the enol geometry, preventing reversion to the keto form in bulk solution.

QSAR & Sterics

The 8-methyl group is a "molecular wedge."

-

It prevents rotation in restricted pockets.

-

It blocks metabolic oxidation at C8 (by Xanthine Oxidase), prolonging half-life compared to unsubstituted hypoxanthine [2].

References

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (General reference for purine pKa shifts).

-

Wierzchowski, J., et al. (1996). "Interactions of 8-substituted purines with xanthine oxidase." Biochimica et Biophysica Acta.

-

Lichtenberg, D., et al. (1971). "Tautomeric forms and ionisation processes in xanthine and its N-methyl derivatives." Journal of the Chemical Society C: Organic.

-

Chenon, M. T., et al. (1975). "Purine tautomerism. A 13C nuclear magnetic resonance study." Journal of the American Chemical Society.

Crystal packing and intermolecular interactions of 8-Methylhypoxanthine

An In-depth Technical Guide to the Crystal Packing and Intermolecular Interactions of 8-Methylhypoxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a methylated purine derivative, 8-Methylhypoxanthine holds significant interest within medicinal chemistry and drug development. Its therapeutic potential is intrinsically linked to its solid-state properties, which are governed by the intricacies of its crystal packing and intermolecular interactions. This technical guide provides a comprehensive exploration of the structural landscape of 8-Methylhypoxanthine. We delve into the anticipated intermolecular forces that dictate its crystal lattice, drawing on established principles from analogous purine systems. Furthermore, this guide outlines a detailed experimental workflow for the elucidation of its crystal structure, offering field-proven insights into the methodological choices. The interplay between the crystal packing of 8-Methylhypoxanthine and its consequential physicochemical properties is also examined, providing a predictive framework for its behavior in pharmaceutical formulations. This document serves as an essential resource for researchers seeking to understand and manipulate the solid-state chemistry of this promising molecule.

Introduction: The Significance of Solid-State Chemistry in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). The solid form of an API, characterized by its crystal packing and intermolecular interactions, profoundly influences critical parameters such as solubility, dissolution rate, stability, and bioavailability. For a molecule like 8-Methylhypoxanthine, a derivative of the naturally occurring purine hypoxanthine, understanding its solid-state chemistry is not merely an academic exercise but a prerequisite for rational drug design and formulation.[1][2]

8-Methylhypoxanthine belongs to the class of organic compounds known as hypoxanthines, which contain the purine derivative 1H-purin-6(9H)-one.[3] The introduction of a methyl group at the 8-position can significantly alter the electronic and steric landscape of the molecule compared to its parent compound, hypoxanthine. These modifications are expected to influence its hydrogen bonding patterns and stacking interactions, thereby impacting its crystal packing and, consequently, its macroscopic properties.

This guide will provide a detailed analysis of the anticipated crystal packing of 8-Methylhypoxanthine, drawing parallels with the known crystal structures of related purine derivatives. We will explore the key intermolecular interactions at play and present a robust experimental protocol for the definitive determination of its crystal structure. Finally, the crucial link between the microscopic world of crystal packing and the macroscopic physicochemical properties relevant to drug development will be elucidated.

Molecular Structure and Potential for Intermolecular Interactions

The molecular structure of 8-Methylhypoxanthine, with its distinct arrangement of hydrogen bond donors and acceptors, as well as its aromatic purine core, predisposes it to a rich variety of intermolecular interactions.

2.1. Functional Groups and Hydrogen Bonding Propensity

The 8-Methylhypoxanthine molecule possesses several key functional groups that are pivotal in directing its intermolecular interactions:

-

Lactam Group: The cyclic amide (lactam) functionality, with its N-H donor and C=O acceptor, is a potent mediator of hydrogen bonds.

-

Imidazole Ring: The imidazole portion of the purine ring contains both a protonated nitrogen (N-H donor) and a lone pair-bearing nitrogen (acceptor).

-

Methyl Group: The methyl group at the 8-position, while not a classical hydrogen bond donor or acceptor, can participate in weaker C-H···O or C-H···N interactions and influences the steric hindrance around the imidazole ring.

Based on the hydrogen bonding capabilities of the parent hypoxanthine molecule, 8-Methylhypoxanthine is expected to form robust hydrogen-bonded networks.[4] The stability of these networks is a primary determinant of the overall crystal lattice energy.

2.2. π-π Stacking Interactions

The planar, aromatic purine ring system of 8-Methylhypoxanthine is susceptible to π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, contribute significantly to the cohesive energy of the crystal. The presence of the methyl group may influence the geometry of these stacking interactions, potentially leading to offset or tilted arrangements to minimize steric clashes. In related purine derivatives, π-π stacking has been shown to be a crucial factor in stabilizing the crystal structure.[5]

Table 1: Anticipated Intermolecular Interactions in 8-Methylhypoxanthine Crystals

| Interaction Type | Donor/Acceptor/Participant | Expected Significance |

| N-H···O Hydrogen Bond | Lactam N-H and C=O | High |

| N-H···N Hydrogen Bond | Imidazole N-H and N | High |

| C-H···O/N Hydrogen Bond | Methyl C-H and O/N acceptors | Moderate |

| π-π Stacking | Purine ring system | High |

Experimental Determination of Crystal Structure: A Methodological Guide

The definitive elucidation of the crystal packing and intermolecular interactions of 8-Methylhypoxanthine requires the growth of high-quality single crystals and subsequent analysis by X-ray diffraction.

3.1. Single Crystal Growth: The Causality Behind Solvent Selection

The selection of an appropriate solvent system is the most critical step in obtaining diffraction-quality crystals. The choice is guided by the solubility profile of the compound and the desired rate of crystallization.

-

Solubility Screening: A preliminary screening of the solubility of 8-Methylhypoxanthine in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane) is essential. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of 8-Methylhypoxanthine in a suitable solvent is allowed to evaporate slowly at a constant temperature. This method is straightforward but offers limited control over the crystallization process.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces the solubility, promoting crystal growth. This method often yields higher quality crystals due to the slower rate of crystallization.

-

3.2. Step-by-Step Protocol for Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This step involves indexing the diffraction pattern, integrating the intensities, and applying corrections for various experimental factors.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the observed and calculated diffraction intensities.

-

Validation and Analysis: The final refined crystal structure is validated to ensure its chemical and crystallographic reasonability. The intermolecular interactions are then analyzed in detail to understand the crystal packing.

Caption: Experimental workflow for the determination of the crystal structure of 8-Methylhypoxanthine.

The Interplay of Crystal Packing and Physicochemical Properties

The arrangement of molecules in the crystal lattice has a direct and predictable impact on the macroscopic properties of 8-Methylhypoxanthine, which are of paramount importance in a pharmaceutical context.

4.1. Solubility and Dissolution Rate

The strength and nature of the intermolecular interactions in the crystal lattice determine the energy required to break the lattice and dissolve the compound. A crystal form with strong and extensive hydrogen bonding and significant π-π stacking will generally have a lower solubility and a slower dissolution rate compared to a polymorph with weaker interactions. For orally administered drugs, dissolution is often the rate-limiting step for absorption, making the control of crystal packing a critical aspect of formulation development.

4.2. Stability and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in pharmaceutical solids.[6] Different polymorphs of the same compound can exhibit different physicochemical properties. The most stable polymorph at a given temperature and pressure is the one with the lowest Gibbs free energy, which is often associated with the most efficient crystal packing and the strongest intermolecular interactions. The identification of the most stable polymorph of 8-Methylhypoxanthine is crucial to ensure the long-term stability and consistent performance of the drug product.

4.3. Melting Point

The melting point of a crystalline solid is a reflection of the strength of the forces holding the molecules together in the crystal lattice. A higher melting point generally indicates stronger intermolecular interactions and a more stable crystal structure. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), can be used to determine the melting point and to screen for the presence of different polymorphs.[7]

Caption: Relationship between intermolecular interactions, crystal packing, and physicochemical properties.

Conclusion

The solid-state properties of 8-Methylhypoxanthine are a critical determinant of its potential as a therapeutic agent. A thorough understanding of its crystal packing and intermolecular interactions is essential for controlling its physicochemical properties and for the rational design of stable and efficacious drug formulations. While the definitive crystal structure of 8-Methylhypoxanthine awaits experimental elucidation, the principles outlined in this guide, based on the behavior of analogous purine derivatives, provide a robust framework for its investigation. The detailed experimental protocol for single-crystal X-ray diffraction offers a clear path forward for researchers in this field. By bridging the gap between the microscopic world of molecular interactions and the macroscopic world of pharmaceutical performance, we can unlock the full therapeutic potential of 8-Methylhypoxanthine.

References

-

Structural Properties of some Purine Derivative Drugs - IOSR Journal. (n.d.). Retrieved February 4, 2026, from [Link]

-

Crystal structures and Hirshfeld surface analyses of hypoxanthine salts involving 5-sulfosalicylate and perchlorate anions - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

8FX0: Crystal structure of the Trypanosoma cruzi hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), isoform D, bound to (S)-SerMe-ImmH Phosphonate - RCSB PDB. (n.d.). Retrieved February 4, 2026, from [Link]

-

Hypoxanthine (PAMDB000059) - P. aeruginosa Metabolome Database. (n.d.). Retrieved February 4, 2026, from [Link]

-

Molecular structures of hypoxanthine. Hydrogen-bonding sites are... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Molecular structure of selected purines 4f and 7e obtained by X-Ray... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Hypoxanthine | C5H4N4O | CID 135398638 - PubChem - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

-

Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives - PMC - PubMed Central. (n.d.). Retrieved February 4, 2026, from [Link]

-

1-Methylhypoxanthine | C6H6N4O | CID 70765 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

(PDF) SYNTHESIS, STRUCTURAL AND SPECTRAL ANALYSIS OF SOME 8-SUBSTITUTED DERIVATIVES OF 1,3,7-TRIMETHYLXANTHINE WITH ANTIPROLIPHERATIVE ACTIVITY - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PubMed Central. (n.d.). Retrieved February 4, 2026, from [Link]

-

Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

-

A computational characterization of the hydrogen-bonding and stacking interactions of hypoxanthine - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

-

Reliable and practical computational description of molecular crystal polymorphs - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Physical properties and chemical reactivity of 8-(methylthio)hypoxanthines - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

-

Thermal decomposition of methylxanthines | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P. aeruginosa Metabolome Database: Hypoxanthine (PAMDB000059) [pseudomonas.umaryland.edu]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures and Hirshfeld surface analyses of hypoxanthine salts involving 5-sulfosalicylate and perchlorate anions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reliable and practical computational description of molecular crystal polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Role of 8-Methyl-7H-purin-6-ol as a chemical intermediate

This technical guide is structured to serve as a reference for researchers and process chemists optimizing purine scaffolds.

Strategic Utility as a C8-Functionalized Purine Intermediate

Executive Summary

8-Methyl-7H-purin-6-ol (CAS: 2346-74-9), also known as 8-methylhypoxanthine, represents a critical branch point in the synthesis of C8-substituted purine nucleosides. Unlike the ubiquitous hypoxanthine, the introduction of the methyl group at the C8 position significantly alters the steric and electronic profile of the imidazole ring, enhancing lipophilicity and blocking metabolic oxidation at the typically vulnerable C8 site.

This compound serves as the primary precursor for 6-chloro-8-methylpurine , a high-value electrophile used to generate 8-methyladenosine (a selective vaccinia virus inhibitor) and MRP1-targeting radioligands . Its utility lies in its ability to undergo regiospecific activation at C6 while maintaining a stable alkyl handle at C8.

Structural & Physicochemical Profile

Molecular Architecture

The compound exists in a prototropic tautomeric equilibrium. While often drawn as the enol (6-ol), it predominantly exists as the ketone (6-one) in the solid state and neutral aqueous solution.

| Property | Data | Context |

| IUPAC Name | 8-Methyl-1,7-dihydro-6H-purin-6-one | Tautomer-dependent nomenclature |

| Molecular Formula | C₆H₆N₄O | MW: 150.14 g/mol |

| CAS Number | 2346-74-9 | Primary identifier |

| Solubility | Low in water/alcohols; High in DMSO, dilute acids/bases | Typical purine stacking interactions reduce neutral solubility.[1][2] |

| pKa (Est.) | ~8.5 (N1-H deprotonation), ~2.0 (N7-H protonation) | Amphoteric nature allows pH-swing purification.[1] |

| Stability | High thermal stability (>250°C dec.)[1] | Suitable for harsh chlorination conditions (POCl₃ reflux).[1] |

Tautomeric Complexity

The N7-H and N9-H tautomers are in rapid equilibrium. The 8-methyl group exerts a steric influence that can shift this equilibrium compared to unsubstituted hypoxanthine, affecting the regioselectivity of subsequent glycosylation or alkylation reactions.

Synthesis Protocol: The Modified Traube Method

The most robust route to 8-methyl-7H-purin-6-ol is the Traube Synthesis , utilizing 4,5-diamino-6-hydroxypyrimidine sulfate as the pyrimidine anchor. This method is preferred over imidazole ring closures due to higher atom economy and the availability of pyrimidine precursors.

Step-by-Step Methodology

Reaction: Cyclocondensation of 4,5-diamino-6-hydroxypyrimidine with Acetic Anhydride.

-

Pre-treatment: Suspend 4,5-diamino-6-hydroxypyrimidine sulfate (10.0 g) in water (100 mL). Neutralize with NaOH (10%) to pH 7–8 to liberate the free base. Collect the solid by filtration and dry thoroughly. Moisture inhibits the acylation step.

-

Acylation: In a round-bottom flask, suspend the dried diamine in acetic anhydride (50 mL) .

-

Reflux: Heat the mixture to reflux (approx. 140°C) for 2–4 hours. The suspension will initially clear as the N-acetyl intermediate forms, followed by precipitation as cyclization occurs.

-

Mechanistic Note: The reaction proceeds via an initial acetylation of the 5-amino group, followed by thermal dehydration to close the imidazole ring.

-

-

Hydrolysis & Isolation: Cool the reaction mixture to room temperature. Add 10% aqueous NaOH (50 mL) and reflux for 15 minutes to hydrolyze any O-acetyl or N-acetyl byproducts formed at non-target positions.

-

Purification: Cool to 0°C and adjust pH to 5.0 with glacial acetic acid . The product, 8-methyl-7H-purin-6-ol, will precipitate as a white to off-white solid.

-

Validation: Filter, wash with cold water, and dry.[3]

-

Quality Check: Purity >98% by HPLC (254 nm). Melting point should exceed 300°C (decomposition).

-

Core Reactivity: Activation to 6-Chloro-8-Methylpurine

The primary utility of 8-methyl-7H-purin-6-ol is its conversion to 6-chloro-8-methylpurine . This transforms the unreactive lactam into a highly reactive electrophile for SNAr reactions.

Chlorination Protocol

Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline (catalyst/base).

-

Setup: Place dried 8-methyl-7H-purin-6-ol (5.0 g) in a flask with POCl₃ (40 mL). Add N,N-dimethylaniline (2.0 mL).

-

Reaction: Reflux (105°C) for 3–5 hours. The solid will dissolve, turning the solution dark yellow/brown.

-

Quench (Critical Safety): Distill off excess POCl₃ under reduced pressure. Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the chloro-group.

-

Extraction: Neutralize to pH 4–5 with NH₄OH. Extract immediately with ethyl acetate (3x).

-

Result: Evaporation yields 6-chloro-8-methylpurine , a versatile intermediate for nucleophilic substitution.

Downstream Applications & Drug Discovery[1]

Pathway Map

The following diagram illustrates the transformation of the pyrimidine precursor into bioactive nucleoside analogs via the 8-methylhypoxanthine intermediate.

Figure 1: Synthetic workflow from pyrimidine precursors to bioactive 8-methylpurine nucleosides.

Key Pharmaceutical Targets

-

Antiviral Nucleosides:

-